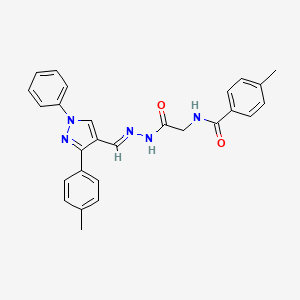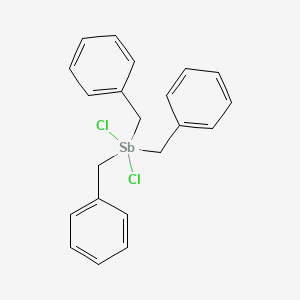
Dichlorotribenzylantimony
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorotribenzylantimony is a chemical compound of antimony, characterized by the presence of two chlorine atoms and three benzyl groups attached to the antimony atom. Antimony, with the chemical symbol Sb and atomic number 51, is a metallic element found in small amounts in the earth’s crust .
Preparation Methods
The synthesis of dichlorotribenzylantimony typically involves the reaction of antimony trichloride with benzyl chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Dichlorotribenzylantimony undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state antimony compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dichlorotribenzylantimony has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dichlorotribenzylantimony exerts its effects involves its interaction with molecular targets and pathways. For instance, it may affect enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Dichlorotribenzylantimony can be compared with other similar compounds, such as:
Triphenylantimony dichloride: Similar in structure but with phenyl groups instead of benzyl groups.
Tribenzylantimony oxide: Contains oxygen instead of chlorine atoms.
Triphenylantimony oxide: Similar to tribenzylantimony oxide but with phenyl groups.
These compounds share some chemical properties with this compound but also have unique characteristics that make them suitable for different applications.
Properties
CAS No. |
19493-17-5 |
|---|---|
Molecular Formula |
C21H21Cl2Sb |
Molecular Weight |
466.1 g/mol |
IUPAC Name |
tribenzyl(dichloro)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2ClH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI Key |
MLKSJZCMPBHFIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


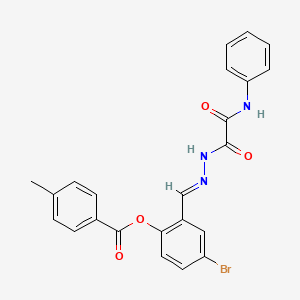



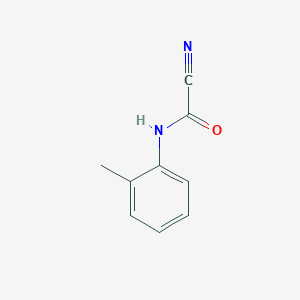



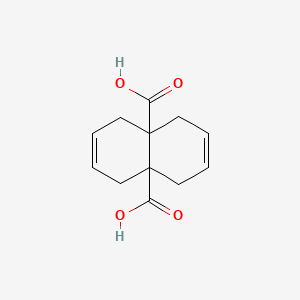
![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)
